molecular formula C9H15F3N2O B2872415 2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide CAS No. 2309431-90-9

2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide

Cat. No. B2872415
CAS RN: 2309431-90-9
M. Wt: 224.227
InChI Key: HNLSIYLNAGUXDS-RNFRBKRXSA-N
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Description

The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2 . It is the simplest amide derived from acetic acid and finds some applications in the industry .


Chemical Reactions Analysis

As an amide, this compound would be expected to participate in typical amide reactions. These could include hydrolysis under acidic or basic conditions, reactions with organolithium or Grignard reagents, and others .

Scientific Research Applications

Electrophilic Fluorinating Agents

Perfluoro-[N-(4-pyridyl)acetamide], closely related to the compound , has been identified as a novel site-selective electrophilic fluorinating agent. This compound demonstrates the potential for selective fluorination in various organic compounds under mild conditions, highlighting its utility in synthetic chemistry (Banks et al., 1996).

Photoreactions in Different Solvents

Flutamide, a structurally related compound, undergoes different photoreactions in various solvents. This study offers insights into how the chemical structure and solvent environment influence photoreactivity, which is essential for understanding the stability and reactivity of similar compounds (Watanabe et al., 2015).

Synthesis and in vivo Evaluation for Imaging Probes

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, a compound with a similar structure, was synthesized and evaluated as an imaging probe for 5-HT2A receptors. Although it successfully penetrated the blood-brain barrier, it was not effective as a PET ligand for imaging these receptors, demonstrating the challenges in developing effective imaging agents (Prabhakaran et al., 2006).

Dynamic Stereochemistry in Organometallic Chemistry

The study of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide provided valuable insights into the dynamic stereochemistry of organometallic compounds, which is crucial for understanding the behavior of such molecules in various chemical reactions (Negrebetsky et al., 2008).

Allylic Alkoxyamines Synthesis

The synthesis of allylic alkoxyamines from oxoammonium cations, using compounds like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, demonstrates the potential of these reactions in creating novel organic compounds (Pradhan et al., 2006).

Synthesis of Fluorinated Molecular Probes

The synthesis of N-trifluoroacetyl-protected amino acids and their use in creating fluorine-labeled proteins highlight the potential of such compounds in developing molecular probes for magnetic resonance spectroscopy and imaging, which is crucial in medical diagnostics and research (Chubarov et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

2,2,2-trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O/c1-6-3-2-4-7(14-6)5-13-8(15)9(10,11)12/h6-7,14H,2-5H2,1H3,(H,13,15)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLSIYLNAGUXDS-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide

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